N-(2-{[(2-ethoxyphenyl)carbonyl]amino}ethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
2-ETHOXY-N-(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a formamido group, and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-N-(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the formamido group and the ethoxybenzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-N-(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-ETHOXY-N-(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ETHOXY-N-(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring and formamido group are believed to play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-ETHOXY-N-(2-METHYLPHENYL)BENZAMIDE
- 4-ETHOXY-N-(4-METHYLPHENYL)BENZAMIDE
- 4-METHOXY-N-(2-METHYLPHENYL)BENZAMIDE
Uniqueness
Compared to similar compounds, 2-ETHOXY-N-(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE stands out due to the presence of the oxadiazole ring, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C21H22N4O4 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[2-[(2-ethoxybenzoyl)amino]ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O4/c1-3-28-17-7-5-4-6-16(17)19(26)22-12-13-23-20(27)21-24-18(25-29-21)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,22,26)(H,23,27) |
InChI Key |
XDPNFBAFSRILNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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